2-Chloroquinazolin-8-ol
Overview
Description
2-Chloroquinazolin-8-ol is a chemical compound with the molecular formula C8H5ClN2O It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring
Mechanism of Action
Target of Action
Quinazoline derivatives are known to interact with a wide range of biological targets due to their versatile structure .
Biochemical Pathways
Quinazoline derivatives are known to be involved in a variety of biochemical pathways due to their broad spectrum of pharmacological activities .
Result of Action
Quinazoline derivatives are known to exhibit a wide range of biological activities, suggesting that 2-chloroquinazolin-8-ol could have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloroquinazolin-8-ol can be synthesized through several methods. One common method involves the reaction of 2-chloro-8-methoxyquinazoline with boron tribromide in dichloromethane. The reaction is carried out at 0°C for 5 minutes, followed by stirring at ambient temperature for 22 hours. The mixture is then cooled to -5°C for 30 minutes to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloroquinazolin-8-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups, such as amines or alkyl groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline derivatives or reduction to form dihydroquinazoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alkyl halides, and organometallic compounds. Reactions are typically carried out in polar solvents such as dimethylformamide or tetrahydrofuran.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted quinazoline derivatives.
Oxidation Reactions: Products include quinazoline N-oxides.
Reduction Reactions: Products include dihydroquinazoline derivatives.
Scientific Research Applications
2-Chloroquinazolin-8-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinazoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential as therapeutic agents in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinazolin-9-ol
- 2,5-Dichloroquinazolin-8-ol
- 2,7-Dichloroquinazolin-8-ol
- 2,5,8-Trichloroquinazolin-8-ol
Uniqueness
2-Chloroquinazolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry.
Biological Activity
2-Chloroquinazolin-8-ol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparisons with related compounds.
Chemical Structure and Properties
This compound belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring structure. Its molecular formula is with a molar mass of approximately 180.59 g/mol. The presence of a chlorine atom at the 2-position and a hydroxyl group at the 8-position contributes to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Some key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases that are crucial in cancer cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
- Receptor Modulation : It can also modulate receptor activity, impacting cell signaling pathways associated with inflammation and immune responses.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study evaluated its anti-proliferation effects on various cancer cell lines, including A549 (lung cancer), NCI-H1975 (non-small cell lung cancer), AGS (gastric cancer), and HepG2 (liver cancer). The results demonstrated that compounds with a chlorine substituent showed improved anti-proliferation activity compared to those without such substitution .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Its structural similarity to other biologically active compounds allows it to inhibit the growth of various pathogenic bacteria. For instance, derivatives of quinazoline have shown effectiveness against resistant strains of bacteria, which is critical in the ongoing battle against antibiotic resistance .
Comparative Studies
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Chlorine at position 2 | Hydroxyl group enhances reactivity |
5-Bromo-2-chloroquinazolin-8-ol | Bromine at position 5 | Exhibits stronger kinase inhibition |
6-Bromo-2-chloroquinazolin-4-amine | Bromine at position 6 | Different biological activity profile |
5,7-Dibromo-2-chloroquinazolin-8-ol | Bromine at positions 5 & 7 | Unique reactivity due to multiple halogen substituents |
This table highlights that while this compound possesses significant biological activity, variations in substitution patterns can lead to differences in potency and mechanism of action.
Case Studies
- Inhibition Studies : A recent study focused on the inhibition of specific kinases by this compound derivatives. The results indicated that certain derivatives could effectively reduce kinase activity, leading to decreased proliferation in cancer models .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. The compound displayed notable inhibition zones compared to standard antibiotics, suggesting its potential as an alternative treatment for resistant infections .
Properties
IUPAC Name |
2-chloroquinazolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-10-4-5-2-1-3-6(12)7(5)11-8/h1-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLGXMBUPVURGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N=C2C(=C1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953039-10-6 | |
Record name | 2-Chloro-8-quinazolinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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